molecular formula C6H11NO4 B1343127 4-(2-Hydroxyethylamino)-4-oxobutanoic acid CAS No. 147578-52-7

4-(2-Hydroxyethylamino)-4-oxobutanoic acid

Cat. No.: B1343127
CAS No.: 147578-52-7
M. Wt: 161.16 g/mol
InChI Key: DRIXHLZKJCLQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethylamino)-4-oxobutanoic acid is an organic compound with a molecular formula of C6H11NO4 It is a derivative of butanoic acid, featuring a hydroxyethylamino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethylamino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid derivatives with hydroxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted amino acids.

Scientific Research Applications

4-(2-Hydroxyethylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic addition reactions, further modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS): A zwitterionic buffer used in biological research.

    2-(Bis(2-hydroxyethyl)amino)acetic acid: A zwitterionic buffer used in biochemistry and molecular biology.

Uniqueness

4-(2-Hydroxyethylamino)-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyethylamino group and a ketone group makes it versatile for various applications in research and industry.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c8-4-3-7-5(9)1-2-6(10)11/h8H,1-4H2,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIXHLZKJCLQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604084
Record name 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147578-52-7
Record name 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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